Phenserine is a derivative of the classical cholinesterase inhibitor, physostigmine, and has been extensively studied for its potential therapeutic effects, particularly in the context of Alzheimer's disease (AD). It is a selective, non-competitive inhibitor of acetylcholinesterase (AChE) and has been shown to have a range of pharmacological actions that may contribute to its efficacy in treating cognitive impairments associated with various neurological conditions5.
Phenserine acts primarily as a cholinesterase inhibitor, leading to increased levels of acetylcholine in the brain. This action is thought to underlie its potential cognitive-enhancing effects. Studies have shown that phenserine inhibits human erythrocyte AChE in a concentration-dependent manner, with a noncompetitive type of inhibition1. This inhibition results in increased synaptic availability of acetylcholine, which is beneficial in conditions like AD where cholinergic deficits are prominent5.
Beyond its cholinesterase inhibitory action, phenserine has been found to exert neurotrophic and neuroprotective effects. It induces neurotrophic actions mediated by the protein kinase C (PKC) and extracellular signal-regulated kinases (ERK) pathways, which are retained even in the presence of amyloid-beta (Aβ) and oxidative stress2. These properties are crucial as they contribute to neuronal survival and plasticity, which are compromised in AD and other neurodegenerative diseases.
Phenserine also regulates the translation of β-amyloid precursor protein (βAPP) mRNA, affecting the levels of Aβ, a peptide implicated in the pathogenesis of AD. It does so by a mechanism that is independent of its cholinesterase inhibitory activity, potentially through an iron regulatory element in the 5'-untranslated region of βAPP mRNA3.
In AD, phenserine has been shown to improve cognitive performance in animal models and reduce levels of Aβ in vitro and in vivo5. Clinical studies have indicated that phenserine is well-tolerated and can lead to improvements in cognitive function in patients with AD5.
Phenserine has demonstrated efficacy in ameliorating cognitive impairments and neuroinflammation following traumatic brain injury (TBI) in mouse models. It has been shown to reduce contusion volume, mitigate oxidative stress, and regulate gene expression pathways associated with neurodegeneration49.
Research into the synthesis of phenserine and its analogs has provided insights into the structure-activity relationships that govern its cholinesterase inhibitory actions. Modifications to the phenylcarbamoyl moiety and the introduction of various substituents have been explored to optimize its selectivity and potency7810.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7